
2-Méthyl-2H-indazole-6-carbonitrile
Vue d'ensemble
Description
2-Methyl-2H-indazole-6-carbonitrile is a derivative of 2H-indazole . Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .
Synthesis Analysis
The synthesis of 2H-indazoles has been achieved through various strategies including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Chemical Reactions Analysis
The late-stage functionalization of 2H-indazoles via C–H activation is recognized as an efficient approach for increasing the complexity and diversity of 2H-indazole derivatives . This includes the C3-functionalization of 2H-indazoles through transition metal-catalyzed C–H activation or a radical pathway, transition metal-catalyzed ortho C2′–H functionalization of 2H-indazoles, and remote C–H functionalization at the benzene ring in 2H-indazoles .Applications De Recherche Scientifique
Chimie Médicinale : Agents Antimicrobiens
Les dérivés de 2-Méthyl-2H-indazole-6-carbonitrile ont été explorés pour leurs propriétés antimicrobiennes. Ils se sont révélés puissants contre une gamme de pathogènes, notamment les bactéries et les protozoaires . Le noyau d'indazole est un élément commun à de nombreux composés pharmacologiquement actifs, et sa modification a conduit au développement de nouveaux médicaments avec des profils d'efficacité et de sécurité améliorés.
Synthèse Organique : Catalyseurs dans les Réactions Chimiques
En synthèse organique, le this compound sert de précurseur pour diverses réactions catalytiques. Les réactions catalysées par les métaux de transition utilisent des dérivés d'indazole pour la formation de liaisons C–N et N–N, qui sont cruciales dans la construction de molécules organiques complexes .
Chimie Agricole : Activité Herbicide
Des recherches ont indiqué que les composés d'indazole, y compris le this compound, présentent une activité herbicide. Ils peuvent inhiber la croissance de certaines espèces végétales, ce qui pourrait être exploité pour développer de nouveaux herbicides destinés à l'usage agricole .
Science des Matériaux : Développement de Matériaux Avancés
En science des matériaux, les dérivés d'indazole sont étudiés pour leur utilisation potentielle dans le développement de nouveaux matériaux. Leur structure chimique unique pourrait contribuer à la création de matériaux possédant des propriétés spécifiques, telles qu'une durabilité ou une conductivité améliorées .
Science de l'Environnement : Évaluation de l'Impact
Bien qu'il existe peu d'informations directes sur l'impact environnemental du this compound, la synthèse et l'utilisation de dérivés d'indazole sont évaluées pour leur empreinte écologique. Cela comprend l'évaluation des sous-produits et des déchets générés pendant leur production et leur utilisation .
Recherche Pharmaceutique : Agents Anti-Inflammatoires
Les dérivés d'indazole sont connus pour leurs propriétés anti-inflammatoires. Ils ont été étudiés pour leur activité inhibitrice de la COX-2, qui est importante dans le traitement des troubles liés à l'inflammation .
Découverte de Médicaments : Activité Antiprotozoaire
L'activité antiprotozoaire des dérivés de this compound a fait l'objet d'un intérêt particulier. Ces composés ont montré une efficacité contre les infections protozoaires, ce qui pourrait conduire à de nouveaux traitements pour des maladies comme la giardiase et la trichomonase .
Biochimie : Inhibition Enzymatiqe
Les composés d'indazole ont été utilisés comme inhibiteurs sélectifs dans la recherche biochimique. Ils peuvent inhiber des enzymes spécifiques, ce qui est précieux pour étudier les fonctions enzymatiques et pour le développement de thérapies ciblant les enzymes .
Orientations Futures
The future directions in the research of 2H-indazoles include the development of more efficient synthetic approaches and the exploration of their medicinal applications . The late-stage functionalization of 2H-indazoles via C–H activation is recognized as an efficient approach for increasing the complexity and diversity of 2H-indazole derivatives .
Mécanisme D'action
Target of Action
Indazole-containing compounds, which include 2-methyl-2h-indazole-6-carbonitrile, are known to interact with a variety of biological targets . These targets often play crucial roles in various biological processes, contributing to the compound’s broad range of potential therapeutic applications .
Mode of Action
Indazole derivatives are known to interact with their targets in a manner that can lead to changes in cellular processes
Biochemical Pathways
Indazole derivatives have been shown to influence a variety of biochemical pathways . Depending on the specific targets of 2-Methyl-2H-indazole-6-carbonitrile, it could potentially affect similar pathways and have downstream effects on cellular processes .
Result of Action
Given the known biological activities of indazole derivatives, it is possible that 2-methyl-2h-indazole-6-carbonitrile could have a range of effects at the molecular and cellular levels .
Analyse Biochimique
Biochemical Properties
2-Methyl-2H-indazole-6-carbonitrile plays a crucial role in several biochemical reactions. It has been found to interact with enzymes such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response . The compound acts as an inhibitor of COX-2, thereby reducing inflammation. Additionally, 2-Methyl-2H-indazole-6-carbonitrile interacts with proteins involved in cell signaling pathways, such as phosphoinositide 3-kinase (PI3K), which plays a role in cell growth and survival . These interactions highlight the compound’s potential as a therapeutic agent in treating inflammatory and proliferative diseases.
Cellular Effects
2-Methyl-2H-indazole-6-carbonitrile has been shown to exert various effects on different cell types and cellular processes. In cancer cells, the compound inhibits cell proliferation by interfering with the PI3K/Akt signaling pathway, leading to reduced cell survival and increased apoptosis . In immune cells, 2-Methyl-2H-indazole-6-carbonitrile modulates the expression of pro-inflammatory cytokines, thereby reducing inflammation . Furthermore, the compound affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization.
Molecular Mechanism
The molecular mechanism of action of 2-Methyl-2H-indazole-6-carbonitrile involves its binding interactions with specific biomolecules. The compound binds to the active site of COX-2, inhibiting its enzymatic activity and reducing the production of pro-inflammatory prostaglandins . Additionally, 2-Methyl-2H-indazole-6-carbonitrile interacts with the PI3K enzyme, preventing its activation and subsequent downstream signaling through the Akt pathway . This inhibition of PI3K/Akt signaling results in decreased cell proliferation and increased apoptosis in cancer cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methyl-2H-indazole-6-carbonitrile have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that continuous exposure to 2-Methyl-2H-indazole-6-carbonitrile leads to sustained inhibition of COX-2 activity and reduced inflammation in in vitro models . In in vivo studies, the compound has demonstrated prolonged anti-inflammatory effects, further supporting its potential as a therapeutic agent.
Dosage Effects in Animal Models
The effects of 2-Methyl-2H-indazole-6-carbonitrile vary with different dosages in animal models. At low doses, the compound effectively reduces inflammation without causing significant adverse effects . At higher doses, 2-Methyl-2H-indazole-6-carbonitrile can induce toxicity, leading to adverse effects such as liver damage and gastrointestinal disturbances . These findings highlight the importance of determining the optimal dosage for therapeutic use to maximize efficacy while minimizing toxicity.
Metabolic Pathways
2-Methyl-2H-indazole-6-carbonitrile is involved in several metabolic pathways. The compound is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering the levels of key metabolites. The metabolic pathways of 2-Methyl-2H-indazole-6-carbonitrile are crucial for understanding its pharmacokinetics and optimizing its therapeutic potential.
Transport and Distribution
The transport and distribution of 2-Methyl-2H-indazole-6-carbonitrile within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported into cells via organic anion transporters, which facilitate its uptake and accumulation in target tissues . Once inside the cells, 2-Methyl-2H-indazole-6-carbonitrile can bind to intracellular proteins, affecting its localization and activity. The distribution of the compound within tissues is influenced by factors such as tissue perfusion and binding affinity to cellular components.
Subcellular Localization
The subcellular localization of 2-Methyl-2H-indazole-6-carbonitrile plays a critical role in its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with various enzymes and signaling proteins . Additionally, 2-Methyl-2H-indazole-6-carbonitrile can be targeted to specific organelles, such as the mitochondria, through post-translational modifications and targeting signals . These localization patterns are essential for understanding the compound’s mechanism of action and optimizing its therapeutic applications.
Propriétés
IUPAC Name |
2-methylindazole-6-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3/c1-12-6-8-3-2-7(5-10)4-9(8)11-12/h2-4,6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNNYSIHFLHIMMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C=CC(=CC2=N1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901294134 | |
| Record name | 2-Methyl-2H-indazole-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901294134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159511-50-8 | |
| Record name | 2-Methyl-2H-indazole-6-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1159511-50-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-2H-indazole-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901294134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


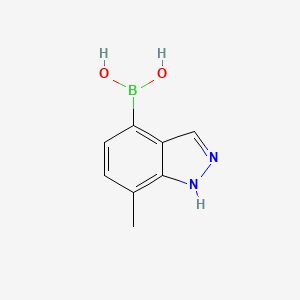

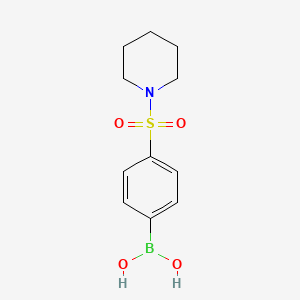

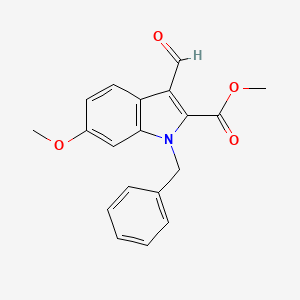
![1-[(5-Methyl-2-phenyl-1,3-oxazol-4-yl)methyl]piperidine-3-carboxylic acid](/img/structure/B1386966.png)
![5-[1-(4-Bromophenoxy)ethyl]-4-cyclohexyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1386970.png)

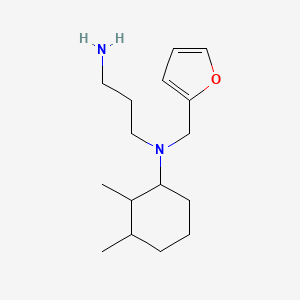
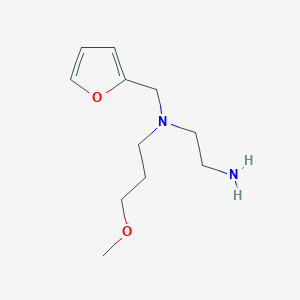
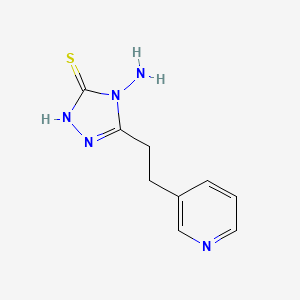

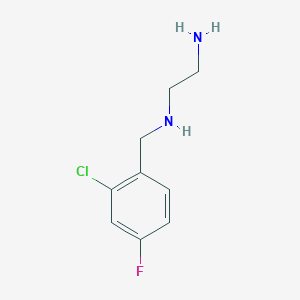
![4-{[5-(4-Methoxyphenyl)-4-methyl-1,1-dioxido-3-oxoisothiazol-2(3H)-yl]methyl}benzoic acid](/img/structure/B1386981.png)
